5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
CAS No.: 1357974-60-7
Cat. No.: VC6792432
Molecular Formula: C20H18ClFN4OS2
Molecular Weight: 448.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357974-60-7 |
|---|---|
| Molecular Formula | C20H18ClFN4OS2 |
| Molecular Weight | 448.96 |
| IUPAC Name | 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C20H18ClFN4OS2/c1-3-26-18-17(12(2)24-26)23-20(25(19(18)27)10-13-6-5-9-28-13)29-11-14-15(21)7-4-8-16(14)22/h4-9H,3,10-11H2,1-2H3 |
| Standard InChI Key | ICNLWMASIZAKLY-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=C(C=CC=C4Cl)F |
Introduction
Chemical Formula:
C16H14ClFN4OS
Key Structural Features:
-
Pyrazolo[4,3-d]pyrimidine Core: This bicyclic heterocyclic system forms the backbone of the compound. It is known for its biological activity across various therapeutic areas.
-
Substituents:
-
A 2-chloro-6-fluorophenylmethyl group attached via a sulfanyl (-S-) linkage at position 5.
-
An ethyl group at position 1 and a methyl group at position 3.
-
A thiophen-2-ylmethyl group at position 6.
-
These substituents enhance lipophilicity and molecular interactions with biological targets.
Antitubercular Potential
The pyrazolo[4,3-d]pyrimidine scaffold has demonstrated promising antitubercular properties in various studies. Compounds with similar structures have shown activity against Mycobacterium tuberculosis by targeting non-traditional pathways such as respiratory oxidase complexes and ATP synthase . The presence of fluorine and chlorine in the phenyl ring may enhance bioactivity due to improved cell permeability and metabolic stability.
Adenosine Receptor Antagonism
Substituted pyrazolo[4,3-d]pyrimidinones have been reported to exhibit high affinity for adenosine A1 receptors. This activity is significant for developing treatments for cardiovascular diseases and neurological disorders .
Anticancer Activity
Pyrazolo[4,3-d]pyrimidinones have been evaluated as mTOR inhibitors in cancer therapy. Similar compounds have shown potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
Synthesis Pathways
The synthesis of this compound likely involves:
-
Formation of the Pyrazolo[4,3-d]pyrimidine Core:
-
Cyclization reactions involving pyrazole derivatives and appropriate aldehydes or ketones.
-
-
Introduction of Substituents:
-
Sulfanyl substitution at position 5 using thiol derivatives.
-
Alkylation at positions 1 and 6 using alkyl halides under basic conditions.
-
Microwave-assisted synthesis has been employed for similar compounds to improve yield and reaction efficiency .
In Vitro Studies
Compounds in this class have shown:
-
Potent inhibition of M. tuberculosis growth in macrophages .
-
Cytotoxicity against cancer cell lines such as HeLa and A549 through mTOR inhibition .
Mechanistic Insights
Resistance studies have identified mutations in flavin adenine dinucleotide (FAD)-dependent hydroxylases as potential mechanisms of resistance in tuberculosis treatment .
Applications and Future Directions
This compound holds promise in:
-
Developing antitubercular drugs targeting resistant strains.
-
Designing novel anticancer agents with dual kinase inhibition properties.
-
Exploring central nervous system therapies via adenosine receptor modulation.
Future research should focus on:
-
Pharmacokinetics and toxicity profiling.
-
Expanding SAR studies to optimize substituent effects.
-
Clinical trials for specific therapeutic indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume